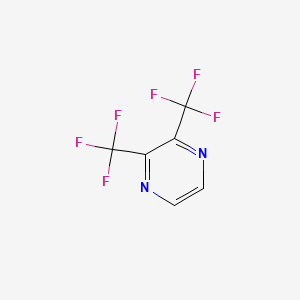

2,3-Bis(trifluoromethyl)pyrazine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2,3-bis(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2/c7-5(8,9)3-4(6(10,11)12)14-2-1-13-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHLZHRGCQAXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672310 | |

| Record name | 2,3-Bis(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-14-1 | |

| Record name | 2,3-Bis(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Structural Characterization of 2,3 Bis Trifluoromethyl Pyrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data for 2,3-bis(trifluoromethyl)pyrazine, which would reveal the chemical environment of the two protons on the pyrazine (B50134) ring, has not been found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, experimental ¹³C NMR data, which would provide information on the chemical shifts of the pyrazine ring carbons and the trifluoromethyl carbons, is not available in the public domain for this specific compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

While ¹⁹F NMR is a critical technique for characterizing fluorinated compounds, specific spectral data, including the chemical shift of the trifluoromethyl groups in this compound, could not be located in the reviewed sources.

Two-Dimensional NMR Techniques for Connectivity Assignments

Information regarding the use of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the assignment of proton and carbon signals in this compound is absent from the available literature.

Vibrational Spectroscopy for Molecular Fingerprinting

A detailed analysis of the vibrational modes of this compound through infrared spectroscopy requires experimental data that is not currently available.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound, which would identify the characteristic vibrational frequencies of its functional groups and the pyrazine core, was found in the conducted searches.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. In the analysis of this compound, FT-Raman spectroscopy is particularly insightful for probing the vibrations of the pyrazine ring and the trifluoromethyl (CF₃) groups.

The FT-Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to specific molecular vibrations. The high electronegativity of the fluorine atoms and the aromatic nature of the pyrazine ring result in characteristic spectral features. While water is a weak Raman scatterer, which is advantageous, the specific excitation wavelength used can influence the observed Raman band intensities. fluorine1.ru

Key vibrational modes expected in the FT-Raman spectrum include:

Pyrazine Ring Vibrations: The stretching and deformation modes of the C-C and C-N bonds within the pyrazine ring typically appear in the 1000-1600 cm⁻¹ region.

C-H Vibrations: The C-H stretching vibrations of the pyrazine ring are expected at higher wavenumbers, generally above 3000 cm⁻¹.

CF₃ Vibrations: The symmetric and asymmetric stretching and deformation modes of the trifluoromethyl groups are highly characteristic and appear in specific regions of the spectrum. The strong C-F bonds lead to vibrations at relatively high frequencies.

A hypothetical FT-Raman data table for this compound, based on theoretical calculations and data from similar fluorinated and aromatic compounds, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Weak | C-H Stretching (Pyrazine Ring) |

| ~1580 | Medium | Pyrazine Ring Stretching |

| ~1450 | Strong | Pyrazine Ring Stretching |

| ~1250 | Very Strong | C-F Symmetric Stretching |

| ~1150 | Strong | C-F Asymmetric Stretching |

| ~750 | Medium | CF₃ Deformation |

| ~650 | Medium | Pyrazine Ring Deformation |

This table is a representation of predicted data.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

To gain a deeper understanding of the vibrational modes observed in FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. PED analysis is a computational method that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the vibrational bands.

For this compound, a PED analysis would be crucial for untangling the complex vibrational landscape arising from the coupling of pyrazine ring modes and CF₃ group vibrations. Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used for this purpose. nih.gov The analysis provides a percentage contribution of each internal coordinate to a given vibrational frequency, clarifying the nature of the vibration. For instance, a band might be found to be a mixture of C-C stretching and C-H in-plane bending, rather than a pure mode.

A theoretical PED analysis for a key vibrational mode of this compound might look as follows:

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (%) |

| ~1250 | ν(C-F)sym + δ(C-C-N) | ν(C-F)sym (65), δ(C-C-N) (20), ν(C-C) (15) |

This table illustrates a hypothetical PED analysis. ν represents stretching and δ represents bending/deformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. In a typical GC-MS experiment, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (216.09 g/mol ). chromatographyonline.com The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of trifluoromethyl radicals (•CF₃) and the cleavage of the pyrazine ring. The analysis of alkylpyrazines by GC-MS is a well-established method, though the presence of the highly electronegative trifluoromethyl groups influences the fragmentation behavior. nih.gov

A predicted GC-MS fragmentation data table is shown below:

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 216 | 85 | [M]⁺ |

| 197 | 40 | [M-F]⁺ |

| 147 | 100 | [M-CF₃]⁺ |

| 118 | 30 | [M-2F-CF₃]⁺ |

| 78 | 50 | [C₄H₂N₂]⁺ (Pyrazine ring) |

This table represents predicted data based on the principles of mass spectral fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that is particularly useful for less volatile or thermally sensitive compounds. While this compound is volatile enough for GC-MS, LC-MS could also be employed for its analysis, especially in complex matrices. mdpi.commdpi.com In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer.

The choice of ionization technique in LC-MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be critical for the successful analysis of this compound. The resulting mass spectrum would provide the molecular weight and fragmentation information similar to GC-MS. The use of tandem mass spectrometry (LC-MS/MS) could further enhance selectivity and sensitivity, which is particularly beneficial for trace analysis in complex samples. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the connectivity and dynamics of a molecule, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular and crystal structure of a compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the exact positions of the atoms.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including any π-π stacking of the pyrazine rings or other non-covalent interactions.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for organic molecular crystals.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z (molecules per unit cell) | 4 |

This table contains hypothetical data for illustrative purposes.

Intermolecular Interactions and Crystal Packing Motifs

Table 1: Plausible Intermolecular Interactions for this compound

| Interaction Type | Description | Potential Impact on Crystal Structure |

| π-π Stacking | Attraction between the electron clouds of adjacent pyrazine rings. | Promotes columnar or layered packing arrangements. |

| Dipole-Dipole | Electrostatic attraction between the permanent dipoles created by the electron-withdrawing -CF3 groups. | Influences molecular orientation to maximize attractive forces. |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds between the pyrazine C-H donors and fluorine acceptors. | Contributes to the formation of a stable 3D supramolecular network. |

| F···F Contacts | van der Waals interactions between fluorine atoms on neighboring molecules. | Can either be attractive or repulsive, influencing the proximity of molecules. |

| CF···π Interactions | Interaction between the electron-deficient -CF3 group and the π-system of a neighboring pyrazine ring. | Further stabilizes the crystal lattice. |

This table is generated based on established principles of intermolecular forces and data from analogous fluorinated heterocyclic compounds.

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound are governed by the pyrazine core, strongly modulated by the two powerful electron-withdrawing -CF3 groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of the parent pyrazine molecule in the gas phase or in non-polar solvents typically displays two main absorption bands. montana.edunist.gov A weak, long-wavelength band is assigned to the symmetry-forbidden n→π* transition, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. montana.edu A much stronger band at shorter wavelengths corresponds to the allowed π→π* transition. montana.edu

For this compound, the following effects on the absorption spectrum are anticipated:

n→π Transition:* The electron-withdrawing nature of the -CF3 groups stabilizes the non-bonding n-orbitals on the nitrogen atoms. This increased stabilization would likely lead to a hypsochromic shift (blue shift) of the n→π* transition to a higher energy (shorter wavelength) compared to unsubstituted pyrazine.

π→π Transition:* The -CF3 groups also significantly lower the energy of the π and π* orbitals. The net effect on the π→π* transition energy is less straightforward but often results in a bathochromic shift (red shift) in many aromatic systems.

Solvent polarity can also influence the transitions. Typically, n→π* transitions experience a blue shift in polar solvents, as the ground state is stabilized by hydrogen bonding more effectively than the excited state. montana.edu Conversely, π→π* transitions often show a red shift in polar solvents.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition | Typical Wavelength (Pyrazine) | Expected Shift with -CF3 Groups | Expected Solvent Effect (Polar Solvents) |

| n→π | ~320 nm | Blue Shift (to <320 nm) | Blue Shift |

| π→π | ~260 nm | Red Shift (to >260 nm) | Red Shift |

This table is based on the known spectrum of pyrazine and established principles of substituent effects. montana.edunist.gov

Photoluminescence and Fluorescence Measurements

The luminescence behavior of pyrazine derivatives can be complex. Unsubstituted pyrazine is generally a poor emitter in solution at room temperature due to efficient intersystem crossing from the first excited singlet state (S1) to the triplet state (T1). However, functionalization can significantly alter the photophysical pathways.

The introduction of trifluoromethyl groups can influence fluorescence in several ways. While the strong electron-withdrawing nature of -CF3 groups can sometimes quench fluorescence, in other molecular contexts, they can enhance emission by altering the nature and energy of the excited states. For instance, studies on other heterocyclic systems show that fluorination can lead to luminescent materials. researchgate.net The co-crystal of 2,3,5,6-tetramethyl pyrazine with 5-chloro salicylic (B10762653) acid, for example, exhibits blue fluorescence. researchgate.net Whether this compound is fluorescent would depend on the rate of radiative decay (fluorescence) versus non-radiative decay processes like intersystem crossing and internal conversion.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. rsc.org

While there are no direct reports of AIE for this compound itself, related compounds suggest it is a plausible characteristic.

Pyrazine Core: The pyrazine unit has been incorporated into molecules exhibiting AIE. Theoretical studies on tetraphenylpyrazine derivatives show that attaching phenyl rings to the pyrazine core can induce AIE characteristics by activating the RIM mechanism. rsc.org

Trifluoromethyl Groups: The -CF3 group is a common substituent in AIE-active molecules (AIEgens). Studies on trifluoromethyl-substituted distyrylbenzenes have explored how these groups can modulate fluorescence quantum efficiency through their influence on solid-state intermolecular interactions. nih.gov

Combined System: Research on pyridinium (B92312) salts has shown that AIE can be achieved in simple heterocyclic systems, where intermolecular π+-π interactions in the crystal lattice are key. nih.govrsc.org The combination of a pyrazine ring and bulky, interactive -CF3 groups in this compound creates a molecular structure conducive to AIE. In an aggregated state, the free rotation of the -CF3 groups and other vibrational motions could be restricted, potentially leading to a significant enhancement of fluorescence emission.

Computational and Theoretical Investigations of 2,3 Bis Trifluoromethyl Pyrazine Systems

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods can predict molecular geometries, electronic structures, and various other properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a popular quantum chemical method due to its balance of accuracy and computational cost. nih.govchemrxiv.org The choice of the functional and basis set is crucial for obtaining reliable results. For fluorinated organic molecules, hybrid functionals such as B3LYP are commonly used. nih.gov The selection of a basis set, which is a set of functions used to build molecular orbitals, is also critical. Pople-style basis sets, like 6-31G(d,p), or more extensive sets like 6-311++G(d,p), are often employed to accurately describe the electronic structure, including the effects of polarization and diffuse functions. orientjchem.orgblogspot.com For molecules containing fluorine, the inclusion of polarization functions is particularly important for an accurate description of the C-F bonds.

Optimization of Equilibrium Geometries

A key application of DFT is the optimization of molecular geometries to find the lowest energy structure. This process determines bond lengths, bond angles, and dihedral angles. For a molecule like 2,3-Bis(trifluoromethyl)pyrazine, this would involve determining the planarity of the pyrazine (B50134) ring and the orientation of the trifluoromethyl groups. The presence of the bulky and electron-withdrawing trifluoromethyl groups would likely influence the geometry of the pyrazine ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bond properties. orientjchem.orgyoutube.comscirp.org It provides a description of the Lewis-like chemical bonding structure of a molecule. For this compound, NBO analysis could reveal the extent of electron delocalization within the pyrazine ring and the nature of the interactions between the trifluoromethyl groups and the ring. The strong electron-withdrawing nature of the CF3 groups would be expected to significantly impact the electronic distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energies of both the HOMO and LUMO, and the effect on the HOMO-LUMO gap would be of significant interest. blogspot.comrroij.com

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.neticm.edu.pl The ESP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the nitrogen atoms of the pyrazine ring would be expected to be regions of negative potential, while the trifluoromethyl groups would create regions of strong positive potential.

Atoms in Molecules (AIM) Topological Studies for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov AIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and halogen bonds. For this compound, AIM could be used to analyze the C-F and C-N bonds and to study potential intermolecular interactions in the solid state, which are often influenced by fluorine atoms.

While a detailed, data-rich article on the computational and theoretical investigations of this compound cannot be generated due to the absence of specific published research, this overview outlines the key computational methodologies that would be essential for such a study. The application of DFT, NBO, HOMO-LUMO analysis, ESP mapping, and AIM theory would provide a comprehensive understanding of the electronic structure, reactivity, and intermolecular interactions of this specific fluorinated pyrazine derivative. Future computational studies are needed to provide the specific data required for a thorough analysis as outlined.

Mechanistic Studies and Reaction Energetics

Computational chemistry is instrumental in exploring the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

Understanding the mechanism of a chemical reaction involving this compound requires the characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. DFT calculations are commonly employed to locate the geometry of transition states and calculate the activation energy of the reaction.

For instance, in studying a nucleophilic aromatic substitution on the pyrazine ring, computational methods could be used to model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the leaving group. The calculated energy profile would reveal whether the reaction proceeds via a concerted or stepwise mechanism and identify the rate-determining step. While specific mechanistic studies on this compound are not prominent in the searched literature, the methodologies are well-established for related pyrazine systems.

Pericyclic reactions, such as electrocyclizations, are concerted reactions that proceed through a cyclic transition state. The feasibility and stereochemical outcome of these reactions are governed by the principles of orbital symmetry. Computational methods can be used to analyze these pathways by locating the relevant transition state and calculating the activation barrier.

An electrocyclic reaction involving a system like this compound or a derivative would involve the formation of a new sigma bond to create a bicyclic system. Theoretical calculations would determine the energetics of the conrotatory and disrotatory pathways, predicting which mode is favored under thermal or photochemical conditions, in accordance with the Woodward-Hoffmann rules. Although no specific studies on the pericyclic electrocyclization of this compound were found in the literature survey, this type of computational analysis remains a standard approach for investigating such reactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Due to the highly specific nature of the subject, "this compound," and the request for in-depth computational and theoretical data from molecular dynamics simulations, publicly available, indexed research dedicated to this specific compound is not available at this time.

While computational studies, including molecular dynamics simulations, are conducted on a wide array of chemical compounds, specific research on the conformational landscapes and solvation effects of this compound has not been identified in the current body of scientific literature.

Therefore, the detailed research findings and data tables requested for the "," specifically concerning "Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects," cannot be provided.

Future research may address this specific area, at which point a comprehensive article on the topic could be composed.

Advanced Ligand Design in Catalysis

The unique electronic properties of the pyrazine core, characterized by its π-deficient nature, make it an intriguing platform for the design of advanced ligands in catalysis. The introduction of strongly electron-withdrawing trifluoromethyl groups, as seen in this compound, further accentuates these properties, offering a powerful tool for tuning the catalytic activity of metal complexes. These modifications can significantly influence the stability of metal-ligand bonds and modulate the redox properties of the catalytic center, leading to enhanced performance or novel reactivity.

Development of Pyrazine-Based Ligands for Homogeneous Catalysis

Pyrazine derivatives have been successfully incorporated into a variety of ligand architectures for homogeneous catalysis, most notably in pincer-type ligands. These ligands are prized for their ability to confer high stability and control over the metal center. The pyrazine core can serve as the central backbone for PNP (phosphine-nitrogen-phosphine) and NNN (nitrogen-nitrogen-nitrogen) tridentate ligands.

For instance, a pincer ligand featuring a pyrazine core with two benzylic phosphine (B1218219) groups has been designed and studied in the context of iron-mediated CO₂ hydrogenation. acs.org The electronic nature of the pyrazine ring in such ligands is crucial for the catalytic activity. While pyridine is a common building block for these ligands, the isosteric replacement with pyrazine introduces unique electronic features and additional coordination sites (the second nitrogen atom), which can be exploited in catalyst design. acs.org

The synthesis of pyrazine-based ligands can be achieved through various synthetic routes. For example, the condensation of α-dicarbonyl compounds with 1,2-diamines is a common method for forming the pyrazine ring. The synthesis of this compound itself can be accomplished by the reaction of perfluorobutane-2,3-dione with an appropriate diamine source. rsc.org This modularity in synthesis allows for the systematic modification of the ligand scaffold to fine-tune its steric and electronic properties for a specific catalytic application.

Metal-Ligand Cooperative Catalysis Involving Pyrazine Systems

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in bond activation and formation. Pyrazine-based ligands, particularly pincer complexes, have demonstrated significant potential in this area through aromatization-dearomatization sequences of the heterocyclic core.

In the context of an iron-pincer complex with a pyrazine backbone, the ligand can undergo dearomatization upon treatment with a base. This dearomatized form of the ligand can then cooperate with the metal center to activate substrates like CO₂ and H₂. acs.org This cooperative mechanism provides an alternative, often lower-energy, pathway for catalysis compared to traditional mechanisms where all bond-making and -breaking events occur at the metal center.

The generality of MLC has been explored across a series of first-row transition metals with a pyridine(dipyrazole) ligand, which shares structural similarities with pyrazine-based systems. These studies have shown that while the ligand framework is essential for capturing and orienting the substrate, the identity of the metal is crucial for the subsequent bond activation steps. nih.gov This highlights the intricate interplay between the ligand design and the choice of metal in developing effective MLC catalysts.

Applications in Hydrogenation and Dehydrogenation Reactions

Pyrazine-based ligands have found notable applications in hydrogenation and dehydrogenation reactions. The electronic properties of the pyrazine ring and its ability to participate in MLC are key to their success in these transformations.

Ruthenium complexes bearing a tridentate NNN ligand composed of a pyridine core flanked by a 3,5-dimethylpyrazolyl group and a 3,5-bis(trifluoromethyl)pyrazolyl group have been synthesized and shown to be highly active catalysts for the transfer hydrogenation of ketones. dicp.ac.cn The presence of the trifluoromethyl groups on the pyrazolyl moiety significantly enhances the catalytic activity. The most active ruthenium(II) complex achieved high turnover numbers (TON) and turnover frequencies (TOF) in the reduction of various ketones.

| Substrate | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |

| Acetophenone | 0.02 | 2150 | 29700 |

| 4-Chloroacetophenone | 0.02 | 2250 | 28500 |

| 4-Methoxyacetophenone | 0.05 | 1050 | 15300 |

| Cyclohexanone | 0.1 | 550 | 8250 |

| Table 1: Performance of a Ruthenium(II) complex with a trifluoromethyl-containing NNN ligand in the transfer hydrogenation of ketones. dicp.ac.cn |

Furthermore, iron complexes with pyrazine-based PNP pincer ligands have been shown to catalyze the hydrogenation of CO₂ to formate. acs.org This reaction proceeds via a metal-ligand cooperative mechanism, where the dearomatization of the pyrazine ring plays a crucial role in the activation of H₂.

Oxidative Catalysis with Pyrazine-Derived Complexes

The π-deficient nature of the pyrazine ring makes its metal complexes suitable candidates for oxidative catalysis. The ligand can stabilize higher oxidation states of the metal center and can also act as an electron sink, facilitating redox processes.

A notable example is the use of Ru(II) complexes with 2,3-bis(2-pyridyl)pyrazine (a close analogue of this compound) as catalysts for water oxidation. rsc.org These complexes, in the presence of a chemical oxidant like cerium(IV) ammonium nitrate, can efficiently catalyze the conversion of water to oxygen. The catalytic activity, measured in terms of TON and TOF, was found to be superior to benchmark Ru(terpy)(bpm)(OH₂)²⁺ systems.

| Complex | TON | TOF (h⁻¹) |

| [RuCl(κ³N-terpy)(κ²N-dpp)]PF₆ | 16 | 1.3 |

| [RuCl(κ³N-tpm)(κ²N-dpp)]Cl | 33 | 2.2 |

| Table 2: Water oxidation catalysis by Ru(II) complexes containing the 2,3-bis(2-pyridyl)pyrazine (dpp) ligand. rsc.org |

The electronic properties of the substituents on the pyrazine ring can significantly influence the catalytic performance. While direct studies on this compound in this context are limited, it is anticipated that the strong electron-withdrawing nature of the trifluoromethyl groups would further enhance the oxidative potential of the corresponding metal complexes.

Chiral Pyrazine Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the direct use of chiral this compound ligands is not extensively documented, the principles of ligand design can be extended to this scaffold. The introduction of chirality can be achieved by incorporating chiral substituents on the pyrazine ring or by creating atropisomeric systems.

Analogous chiral pyridine-oxazoline (PyOx) ligands, particularly those bearing a trifluoromethyl group, have proven to be highly effective in asymmetric catalysis. nih.gov For example, a palladium(II) complex of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole catalyzes the enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines with high yields and enantioselectivities.

The synthesis of chiral building blocks is crucial for the preparation of these ligands. Efficient methods for the asymmetric synthesis of trifluoromethylated amines and hydrazines have been developed, which could be adapted for the synthesis of chiral precursors to pyrazine-based ligands. nih.govresearchgate.netnih.gov The design of chiral pyridine bis(oxazoline) ligands, for instance, often starts from chiral amino alcohols, which are accessible from natural amino acids. nih.govmit.edu

Synergistic Dimetallic Effects in Catalytic Systems

Bimetallic complexes, where two metal centers are held in close proximity by a bridging ligand, can exhibit synergistic effects in catalysis, leading to enhanced reactivity and selectivity that is not observed in their mononuclear counterparts. The pyrazine ring, with its two nitrogen atoms, is an ideal bridging unit for constructing such bimetallic systems.

The 2,3-positions of the pyrazine ring are well-suited for creating a bis-chelating environment, allowing for the coordination of two different metal centers. The electronic communication between the two metals, mediated by the pyrazine bridge, can facilitate multi-electron redox processes and cooperative substrate activation.

While specific examples involving this compound as a bridging ligand in synergistic catalysis are yet to be reported, the concept has been demonstrated with other pyrazine-based systems and related dinuclear complexes. nih.govrsc.org The strong π-accepting character of the this compound core is expected to enhance the electronic coupling between the metal centers, potentially leading to novel catalytic properties. The study of bimetallic synergy in catalytic transfer hydrogenation has shown that the interaction between two metal components can optimize the electronic structure of the active sites and enhance catalytic performance. nih.gov

Exploration in Medicinal Chemistry and Bioactive Compound Design

The pyrazine core, particularly when substituted with trifluoromethyl groups, represents a significant scaffold in the field of medicinal chemistry. The unique electronic properties and metabolic stability conferred by these structural features make this compound and its analogues attractive candidates for the design of novel bioactive compounds. Researchers have extensively explored these molecules in various therapeutic areas, leveraging their distinct characteristics to modulate biological pathways and interact with specific molecular targets.

Pyrazine Scaffolds as Structural Motifs for Novel Ligands

The pyrazine ring is a privileged heterocyclic scaffold in drug development, valued for its role in the structure of numerous natural and synthetic compounds. nih.govnih.gov As a six-membered aromatic ring with two nitrogen atoms in a 1,4-para orientation, it possesses unique p-donor properties. nih.govnih.gov The electron density distribution in the pyrazine ring, with increased density at the nitrogen atoms and decreased density at the carbon atoms, makes it a versatile building block for creating ligands that can engage in various biological interactions. nih.gov

The structural rigidity and planarity of the pyrazine core provide a defined orientation for appended functional groups, which is crucial for precise interactions with biological targets. acs.org This scaffold is a key component in a range of pharmacologically active agents with applications as anticancer, anti-inflammatory, antibacterial, and antioxidant agents. nih.govtandfonline.comresearchgate.net In ligand design, the pyrazine backbone has been incorporated into pincer-type ligands for metal-mediated catalysis, where its electronic properties can be modulated to enhance binding and reactivity. acs.org Computational studies have shown that protonated pyrazine cores can enhance methane binding in organometallic complexes more effectively than pyridine analogues, highlighting the distinct electronic advantages of the diazine structure. acs.org The versatility of the pyrazine scaffold allows for structural modifications that can significantly influence the pharmacological properties of the resulting compounds, making it a focal point for the development of new chemical entities. nih.govresearchgate.net

Role of Trifluoromethyl Groups in Modulating Ligand-Target Interactions

The incorporation of trifluoromethyl (CF3) groups is a key strategy in modern drug design to enhance the biological and physicochemical properties of a lead compound. dntb.gov.uascilit.comresearchgate.net The CF3 group possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which it imparts to the parent molecule. mdpi.comacs.org

Key effects of trifluoromethyl groups include:

Enhanced Target Binding Affinity : The strong electron-withdrawing nature of the CF3 group can improve electrostatic and hydrogen bonding interactions with biological targets. researchgate.netmdpi.com Its size, larger than a methyl group, can also lead to increased affinity and selectivity through enhanced hydrophobic interactions. mdpi.com Studies have shown that introducing CF3 groups can result in a substantial gain in binding affinity, provided an optimal geometry for interaction with the target, such as a protein backbone carbonyl group, is achieved. acs.org

Improved Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond. mdpi.com This inherent strength makes the CF3 group resistant to metabolic degradation by enzymes, which can prolong the half-life of a drug in the body. researchgate.netmdpi.com

Modulation of Lipophilicity : The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance in vivo uptake and transport. mdpi.comacs.org This property is critical for improving oral bioavailability and permeability across biological barriers like the blood-brain barrier. mdpi.com

These attributes have been successfully exploited in the development of numerous pharmaceuticals. For instance, the presence of trifluoromethyl groups in certain inhibitors contributes significantly to their pharmacological profiles by enhancing metabolic stability, improving lipophilicity, and increasing binding affinity to their respective receptors. mdpi.com

Structure-Activity Relationship (SAR) Profiling in Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. These studies systematically modify the pyrazine core and its substituents to identify key structural features responsible for potency, selectivity, and desired pharmacological effects. nih.gov

In the development of mitochondrial uncouplers based on an oxadiazolopyrazine core, preliminary SAR studies revealed that the pyrazine, oxadiazole, and aniline moieties were all essential for activity. nih.gov Further investigation showed that unsymmetrical aniline derivatives bearing electron-withdrawing groups were preferred over symmetrical ones for uncoupling activity. nih.govktslaw.com Similarly, in the development of resistance-modifying agents (RMAs) for antibiotics, SAR studies on mdpi.comacs.orgnih.govoxadiazolo[3,4-b]pyrazine-containing compounds established that bisanilino analogues are significantly more potent. nih.gov These studies also indicated that electron-withdrawing and hydrophobic groups at the meta- or para-positions of the phenyl rings were beneficial for activity, whereas substitutions at the ortho-position were detrimental. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed to complement experimental studies. nih.govsemanticscholar.org By correlating physicochemical properties and structural descriptors with biological activity, QSAR models can predict the activity of novel compounds and guide further synthesis. nih.govsemanticscholar.org For a series of pyrazine derivatives with antiproliferative activity, QSAR models developed using multiple linear regression (MLR) and artificial neural networks (ANN) showed a high correlation between experimental and predicted activities, validating the quality of the models. nih.govsemanticscholar.org

Table 1: SAR Insights for mdpi.comacs.orgnih.govOxadiazolo[3,4-b]pyrazine Analogues

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Aniline Substitution | Unsymmetrical derivatives with electron-withdrawing groups are preferred for mitochondrial uncoupling. | nih.govktslaw.com |

| Aniline N-H Proton | Essential for protonophore activity in mitochondrial uncouplers. | nih.gov |

| Alkyl Substituents | Generally not tolerated for mitochondrial uncoupling activity. | nih.gov |

| Bisanilino vs. Monanilino | Bisanilino analogues are more potent as resistance-modifying agents. | nih.gov |

| Phenyl Ring Substitution | Electron-withdrawing groups at meta/para positions enhance RMA activity; ortho-substitutions are detrimental. | nih.gov |

Design Principles for Modulating Biological Pathways

The design of pyrazine-based compounds to modulate specific biological pathways is a cornerstone of their application in medicinal chemistry. This process often involves structure-based drug design, where the three-dimensional structure of a biological target is used to guide the synthesis of complementary ligands. mdpi.comnih.gov

A prominent example is the development of allosteric inhibitors for the SHP2 protein, a key node in oncogenic signaling pathways. mdpi.comnih.gov Starting with a known inhibitor, SHP099, which features a pyrazine core, researchers designed new analogues by modifying a linker region. mdpi.comresearchgate.netnih.gov In silico molecular docking was used to predict how these new molecules would bind to an allosteric site on SHP2. nih.gov The design strategy aimed to maintain key interactions observed with the parent compound while introducing new favorable contacts, such as additional hydrogen bonds, to improve binding affinity. mdpi.comnih.gov This approach led to the discovery of novel pyrazine derivatives with acceptable cytotoxic effects against cancer cell lines. mdpi.comnih.gov

Kinase inhibition is another major area where pyrazine derivatives have been extensively developed. nih.gov Pyrazine-based small molecules can be designed to target the ATP binding pocket of kinases, a common strategy for inhibiting their activity. nih.gov The binding modes can vary, with some inhibitors binding to the active form of the enzyme and others to the inactive form. nih.gov Furthermore, covalent inhibitors incorporating reactive groups like acrylamide on the pyrazine scaffold have been designed to bind irreversibly to specific amino acid residues (e.g., cysteine) within the target kinase, leading to prolonged inhibition. nih.gov

Investigation of Pyrazine-Based Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling nutrient oxidation from ATP synthesis. acs.orgnih.gov This mechanism increases cellular respiration and energy expenditure, making mitochondrial uncouplers a potential therapeutic strategy for metabolic diseases like obesity and nonalcoholic steatohepatitis (NASH). acs.orgnih.govdiabetesjournals.org

Several potent and selective mitochondrial uncouplers have been developed based on pyrazine-containing scaffolds. A notable example is BAM15, a mdpi.comacs.orgnih.govoxadiazolo[3,4-b]pyrazine derivative that selectively depolarizes the mitochondrial inner membrane without affecting the plasma membrane. nih.gov BAM15 has served as a lead compound for extensive SAR profiling to develop next-generation uncouplers. nih.gov

Researchers have synthesized and evaluated numerous analogues, leading to the discovery of new classes of uncouplers. For instance, converting mdpi.comacs.orgnih.govoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines generated novel and potent uncouplers. nih.gov SAR studies in this new series revealed that a 2-trifluoromethyl group and N-methylation were crucial for uncoupling capacity. nih.gov Another derivative, SHD865, from the imidazolopyrazine class, demonstrated liver-selective action and was shown to reverse diet-induced adiposity and improve glucose homeostasis in mouse models. diabetesjournals.org The uncoupling activity of these compounds is typically assessed by measuring the oxygen consumption rate (OCR) in cells; an effective uncoupler causes a significant increase in OCR. acs.orgnih.gov

Table 2: Examples of Pyrazine-Based Mitochondrial Uncouplers

| Compound Class | Key Structural Features | Biological Effect | Reference |

|---|---|---|---|

| Oxadiazolopyrazine | Unsymmetrical anilines with electron-withdrawing groups. | Increases oxygen consumption rate; improves liver triglyceride levels and fibrosis in a NASH model. | nih.gov |

| Imidazopyrazine | 2-trifluoromethyl group and N-methylation are crucial for activity. | Potent mitochondrial uncoupling capacity. | nih.gov |

| Imidazolopyrazine (SHD865) | 2-trifluoromethylimidazole core, methoxy and 2-fluoro-4-trifluoromethoxy groups. | Liver-selective; reverses adiposity and glucose intolerance in mice. | diabetesjournals.org |

Ligand Design for Enzyme Inhibition Studies

The pyrazine scaffold is a versatile platform for designing inhibitors against a wide array of enzymes, particularly kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govtandfonline.com A multitude of pyrazine-based kinase inhibitors have been developed, with several receiving clinical approval or undergoing investigation in clinical trials. nih.gov

The design of these inhibitors often leverages structure-based approaches to achieve high potency and selectivity. semanticscholar.org For example, pyrrolo[2,3-b]pyrazines have been developed as irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov These compounds feature an acrylamide group on the pyrazine core, which forms a covalent bond with a cysteine residue in the enzyme's active site. nih.gov Other pyrazine-fused heterocyclic systems, such as imidazo[4,5-b]pyrazines and pyrido[3,4-b]pyrazines, have been designed as inhibitors for targets like NTRK and RET kinases, respectively. nih.gov

Beyond kinases, pyrazine derivatives have been designed to inhibit other enzyme classes. As previously mentioned, derivatives have been developed as allosteric inhibitors of the SHP2 protein tyrosine phosphatase. mdpi.comnih.gov The design process for these inhibitors focused on optimizing interactions with a non-catalytic site on the enzyme to lock it in an inactive conformation. mdpi.comnih.gov This allosteric approach can offer advantages in terms of selectivity over inhibitors that target the highly conserved active site. The adaptability of the pyrazine core allows medicinal chemists to tailor ligands for specific enzyme targets, leading to the development of potent and selective therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for 2,3 Bis Trifluoromethyl Pyrazine

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. For 2,3-Bis(trifluoromethyl)pyrazine, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the development of derivatives with tailored properties.

Data-driven approaches are becoming indispensable for chemists and chemical engineers. mdpi.com Machine learning models can analyze extensive datasets from experiments and simulations to uncover hidden structure-property relationships. mdpi.com This capability is particularly relevant for designing novel compounds like derivatives of this compound. AI can integrate complex biological data to identify new therapeutic targets, a process that has traditionally been a major bottleneck in drug discovery. ekb.eg By training algorithms on existing data for fluorinated compounds and heterocyclic molecules, researchers can predict the biological activities, electronic properties, and stability of new this compound analogues without the need for immediate synthesis.

Future research will likely involve:

De Novo Design: Employing generative AI models to design novel this compound derivatives with optimized characteristics for specific applications, such as enhanced binding affinity to a biological target or specific photophysical properties.

Property Prediction: Using ML algorithms to accurately forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of potential drug candidates derived from the this compound scaffold. ekb.eg This can significantly reduce the high attrition rates in drug development. ekb.eg

Reaction-Informed Design: Integrating AI to not only design the molecule but also to simultaneously devise the most efficient synthetic route, considering factors like yield, cost, and sustainability. This aligns with the broader push towards automated chemistry. aip.org

The application of AI in chemical science is a rapidly growing field, with special issues in scientific journals dedicated to topics like the use of deep learning in catalyst design and the optimization of chemical processes. mdpi.com The development of pyrazine-based inhibitors through computational screening has already demonstrated the potential of these approaches. nih.gov

Advanced Computational Approaches for Predicting Reactivity and Applications

Computational chemistry provides a powerful lens through which the behavior of molecules like this compound can be understood and predicted at the atomic level. Density Functional Theory (DFT) and other advanced computational methods are critical for elucidating electronic structure, reactivity, and potential applications.

A computational study on bis-oxadiazolo-pyrazine derivatives has demonstrated the utility of DFT calculations at the B3PW91/6-31G(d,p) level to optimize geometries and predict energetic properties. semanticscholar.org Such studies can calculate key parameters like heat of formation, density, and detonation properties for energetic materials. semanticscholar.org For this compound, similar computational evaluations could predict its suitability for high-energy applications or as a stable building block in materials science. Researchers have used these methods to show that introducing -NO2 and N-oxide groups can favorably improve the heat of formation and density of pyrazine-based fused rings. semanticscholar.org

Future computational research on this compound is expected to focus on:

Reactivity Mapping: Creating detailed maps of the molecule's electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic modifications.

Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of transformations involving the this compound core, which is crucial for optimizing reaction conditions and yields.

Materials Simulation: Modeling the incorporation of this compound into larger systems, such as polymers or metal-organic frameworks (MOFs), to predict the resulting material's electronic, thermal, and mechanical properties. A computational screen has previously identified a novel Trk active pharmacophore, leading to the development of pyrazine-based inhibitors. nih.gov

| Computational Method | Application in Pyrazine (B50134) Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Evaluation of bis-oxadiazolo-pyrazine derivatives for energetic materials. | Heat of formation, density, detonation velocity, detonation pressure. | semanticscholar.org |

| Virtual Screening | Identification of pyrazine-based TrkA kinase inhibitors. | Binding mode, structure-activity relationship (SAR). | nih.gov |

| Molecular Docking | Design of 3-pyrazine-2-yl-oxazolidin-2-ones as mutant IDH1 inhibitors. | Allosteric inhibition, blood-brain barrier permeability. | nih.gov |

Novel Biosynthetic and Biomimetic Pathways for Pyrazine Scaffolds

While the industrial synthesis of highly fluorinated compounds like this compound currently relies on conventional chemical methods, the fields of biosynthesis and biomimicry offer intriguing future possibilities for producing complex pyrazine scaffolds. Nature produces a vast array of heterocyclic compounds, and harnessing or mimicking these biological pathways could lead to more sustainable and efficient syntheses.

Research has identified biosynthetic pathways for various pyrazine derivatives. For instance, the biosynthesis of tetramethylpyrazine has been suggested to involve enzymes like Herquline A (HqlA), a non-ribosomal peptide synthetase (NRPS)-like protein. researchgate.net Furthermore, the biocatalytic formation of substituted pyrazines using L-tyrosine activating enzymes has been demonstrated. researchgate.net These discoveries highlight the potential for engineering enzymatic systems to produce novel pyrazine structures.

Emerging research avenues in this area include:

Enzyme Engineering: Modifying the active sites of existing enzymes, such as those involved in amino acid metabolism, to accept fluorinated substrates and catalyze the formation of a trifluoromethylated pyrazine ring.

Biomimetic Synthesis: Designing synthetic strategies that mimic biological processes. A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation, starting from common amino acids. nih.gov This approach could be adapted for fluorinated analogues.

Synthetic Biology: Developing engineered microorganisms capable of producing pyrazine precursors or even the final fluorinated compound from simple feedstocks, offering a potentially green and cost-effective manufacturing platform.

Sustainable and Green Chemistry Approaches in Pyrazine Synthesis

The principles of green chemistry are increasingly influencing synthetic methodologies across the chemical industry. The synthesis of pyrazine derivatives is an area where significant progress has been made in developing more environmentally benign processes. tandfonline.comtandfonline.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Traditional methods for synthesizing heterocyclic compounds often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry approaches utilize techniques such as catalysis, microwave-assisted synthesis, and solventless reactions to produce higher yields with less environmental impact. rasayanjournal.co.in For instance, a mild, efficient, and environmentally friendly one-pot method has been developed for pyrazine synthesis using t-BuOK at room temperature, which avoids the need for harsh catalysts or high temperatures. researchgate.net Another sustainable approach involves the manganese-catalyzed dehydrogenative coupling of 2-amino alcohols, which produces water and hydrogen gas as the only byproducts. acs.org

Future research will likely focus on applying these green principles to the synthesis of this compound:

Catalytic C-F Bond Formation: Developing novel, efficient, and selective catalytic methods for the trifluoromethylation of the pyrazine ring that avoid harsh fluorinating agents.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds in the synthetic sequence. rasayanjournal.co.in

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound is intrinsically linked to interdisciplinary collaboration. The unique electronic properties and structural rigidity of this molecule make it a versatile platform for innovation at the crossroads of chemistry, biology, and materials science.

The pyrazine scaffold is a recognized pharmacophore found in several essential medicines. nih.gov Its derivatives are investigated for a wide range of biological activities, including as anticancer and antibacterial agents. nih.govresearchgate.net The incorporation of trifluoromethyl groups can enhance metabolic stability and cell permeability, making this compound a valuable starting point for designing new therapeutic agents. For example, pyrazine-based inhibitors have been designed and synthesized to target mutant isocitrate dehydrogenase 1 (IDH1), an attractive target in cancer therapy. nih.gov

In materials science, pyrazine-based ligands are used to construct complex coordination compounds and functional materials. nih.govrsc.org The electron-withdrawing nature of the trifluoromethyl groups in this compound can modulate the electronic properties of such materials, making them suitable for applications in electronics, sensing, or catalysis.

Future interdisciplinary projects could include:

Bio-orthogonal Chemistry: Developing reactions involving this compound that can occur in biological systems without interfering with native processes, enabling its use as a probe for imaging or tracking biomolecules.

Smart Materials: Designing polymers or gels incorporating the this compound unit that respond to external stimuli (e.g., light, pH, temperature), leading to applications in drug delivery, tissue engineering, or soft robotics.

Advanced Agrochemicals: Leveraging the biological activity of pyrazines to develop new, potent, and more environmentally benign pesticides or herbicides, where the trifluoromethyl groups can enhance efficacy and stability. tandfonline.com

Q & A

Q. What are the established synthetic protocols for preparing coordination complexes of 2,3-bis(trifluoromethyl)pyrazine?

A common method involves dissolving stoichiometric ratios of metal salts (e.g., CuCl₂·2H₂O) and the pyrazine ligand in polar solvents like methanol. For example, dinuclear Cu(II) complexes are synthesized by reacting this compound with CuCl₂·2H₂O and acetylacetone in methanol under reflux . Ligand-to-metal ratios (e.g., 1:1 or 1:2) are critical for controlling product stoichiometry, as observed in Ru(III) complexation studies .

Q. Which spectroscopic and analytical techniques are essential for characterizing these complexes?

Key techniques include:

- UV-Vis spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) bands and determine stability constants via titration (e.g., absorbance at 354 nm for Ru(III)-DPP complexes) .

- FT-IR spectroscopy : To confirm ligand coordination through shifts in C=N or pyridyl/pyrazine ring vibrations .

- Elemental analysis and conductivity measurements : To verify purity and assess ionic nature (e.g., 1:2 electrolyte behavior in RuCl(PAOX)₂(OH₂)Cl₂) .

- X-ray crystallography : To resolve crystal structures, as demonstrated for 2,3-bis(thiophen-2-yl)pyrazine[2,3-f][1,10]phenanthroline (monoclinic system, Z=8) .

Advanced Research Questions

Q. How can the stability of metal complexes with this compound ligands be evaluated in solution and solid states?

- In solution : Use spectrophotometric titrations to calculate stability constants (logβ) by monitoring absorbance changes at specific wavelengths (e.g., 354 nm for Ru(III)/DPP systems). Acetonitrile or water are typical solvents .

- In solid state : Thermogravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry evaluates redox behavior. For example, Ru(III) complexes exhibit stability up to 200°C .

Q. How should researchers address conflicting stoichiometric data from spectrophotometric titrations?

Validate results using complementary methods:

- Job’s plot or mole-ratio method : Confirm stoichiometry (e.g., 1:2 Ru(III)-DPP complexes via A-diagrams) .

- Mass spectrometry : Verify molecular ion peaks corresponding to proposed structures.

- Computational modeling : Optimize geometries using semi-empirical methods (AM1/PM3) to predict stable configurations .

Q. What computational strategies are employed to predict the geometry of metal-pyrazine complexes?

- Semi-empirical methods (AM1/PM3) : Optimize molecular structures to propose octahedral geometries around metal centers (e.g., Ru(III) with six-coordinate bonding) .

- Density functional theory (DFT) : Calculate ligand field parameters (Δ₀, Racah B) to rationalize electronic spectra and stability trends .

Q. How can the biological activity of these complexes be systematically assessed?

- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .

- Cytotoxicity studies : Use cell viability assays (MTT) on cancer cell lines to identify potential antitumor activity, as suggested for Cu(II) complexes .

Methodological Considerations

Q. How to design experiments for resolving π–π interactions in pyrazine-based crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.